N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(4-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a fluorophenyl and methoxy-substituted benzyl group at the sulfonamide nitrogen. Its structure combines a [1,2,4]triazolo[4,3-a]pyridine core with a sulfonamide linker, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects. The 4-fluorophenyl group introduces electron-withdrawing properties, while the 4-methoxybenzyl substituent provides electron-donating effects, balancing solubility and membrane permeability .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-28-18-10-4-15(5-11-18)13-25(17-8-6-16(21)7-9-17)29(26,27)19-3-2-12-24-14-22-23-20(19)24/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBLTLBDSAHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-pyridine core, followed by the introduction of the sulfonamide group and the substitution of the phenyl rings with fluorine and methoxy groups. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and methoxybenzenes, under conditions such as refluxing in organic solvents and the use of catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution using Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in derivatives with enhanced biological activity or stability.
Scientific Research Applications
Research indicates that N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibits significant biological activity:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in various in vitro and in vivo studies involving c-MET dependent cancers.
- Potential for Targeted Therapy : Its specific action on the c-MET pathway positions it as a candidate for targeted therapeutic interventions in oncology.
Case Studies
Several preclinical studies have investigated the efficacy of this compound:
- In Vitro Study : Treatment with this compound resulted in a significant decrease in cell viability among c-MET expressing cancer cell lines.
- Murine Model Study : Administration of the compound led to reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound effectively targets tumors reliant on c-MET signaling.
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits growth of c-MET dependent tumors |
| Mechanism of Action | Inhibits c-MET receptor signaling |
| Apoptosis Induction | Induces programmed cell death in cancer cells |
| Targeted Therapy Potential | Suitable for cancers with aberrant c-MET signaling |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-pyridine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects. For instance, it may inhibit the activity of kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- Electron Effects : The 4-fluorophenyl group in the target compound enhances electrophilicity compared to analogs with electron-donating substituents (e.g., 4-methoxyphenyl in compound 8c ). This may influence target binding but reduce metabolic stability.
- Bulk and Solubility : The 4-methoxybenzyl group improves solubility relative to halogenated analogs (e.g., 3-chlorobenzyl in 8a ), though steric bulk may limit membrane penetration.
- Activity Trends : Ethyl or methyl groups at the triazole/pyridine core (e.g., 3-ethyl in ) correlate with improved antimalarial IC50 values, suggesting that alkylation enhances target affinity.
Physicochemical Properties
- Solubility : Methoxy groups (e.g., in ) improve aqueous solubility compared to halogenated derivatives. The target compound’s 4-methoxybenzyl group may confer moderate solubility (logP ~3.2 estimated).
- Crystallinity : Sulfonamides with para-substituted aryl groups (e.g., ) often form stable crystals, aiding in formulation.
Biological Activity
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity based on various research findings, including antimalarial properties, antimicrobial efficacy, and potential applications in drug discovery.
Antimalarial Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as antimalarial agents. A library of compounds was synthesized and screened against Plasmodium falciparum, revealing promising results:
- Key Findings :
Antimicrobial Activity
The antimicrobial efficacy of this class of compounds has also been explored. In vitro tests demonstrated moderate activity against various bacterial and fungal strains when compared with standard antibiotics like Streptomycin and Nystatin.
- Activity Summary :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key modifications that enhance efficacy include:
- Fluorination : The introduction of fluorine atoms can increase metabolic stability and bioavailability.
- Sulfonamide Group : This functional group is known for its role in enhancing antibacterial properties.
Case Studies and Research Findings
-
Antimalarial Drug Discovery :
- A study focused on a series of triazolo-pyridine sulfonamides led to the identification of several candidates with potent antimalarial activity. The research utilized virtual screening and molecular docking to predict interactions with target enzymes like falcipain-2.
-
Antimicrobial Evaluation :
- Compounds were evaluated against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain modifications to the triazolo-pyridine scaffold could lead to enhanced antimicrobial potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
